molecular formula C17H17N3O2 B8374190 (2-(Acridin-9-ylamino)ethyl)glycine

(2-(Acridin-9-ylamino)ethyl)glycine

Cat. No.: B8374190
M. Wt: 295.34 g/mol
InChI Key: CCXFJVWMNAJIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Acridin-9-ylamino)ethyl)glycine is a synthetic 9-aminoacridine derivative designed for advanced biochemical and oncology research. This compound features a planar tricyclic acridine core, a known pharmacophore that facilitates interaction with biological macromolecules, coupled with a glycine-containing side chain that enhances its physicochemical properties and potential target affinity . The primary research applications of this compound are anticipated based on its structural relation to well-characterized acridine compounds. Its planar aromatic structure allows it to intercalate into double-stranded DNA , a mechanism that can disrupt DNA replication and transcription, and induce DNA damage signaling, as observed in studies on similar derivatives . Furthermore, acridines of this class are frequently investigated as inhibitors of key enzymes involved in cell proliferation, particularly topoisomerase I and II and telomerase . By inhibiting these enzymes, the compound can trigger cell cycle arrest and apoptosis in malignant cells, making it a candidate for investigating novel anticancer pathways . The mechanism of action is multifaceted. Beyond DNA intercalation and enzyme inhibition, some 9-acridinyl derivatives have been shown to influence the redox balance within cells , potentially leading to oxidative stress which can amplify cytotoxic effects . The presence of the amino acid glycine in the side chain may also influence the compound's solubility and intracellular transport. Researchers can utilize this compound as a tool compound to explore these mechanisms in various experimental models, including in vitro cell-based assays. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's guidelines for biochemical reagents.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[2-(acridin-9-ylamino)ethylamino]acetic acid

InChI

InChI=1S/C17H17N3O2/c21-16(22)11-18-9-10-19-17-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)17/h1-8,18H,9-11H2,(H,19,20)(H,21,22)

InChI Key

CCXFJVWMNAJIPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acridine Derivatives

a) Acridine-9-carboxylic acid (CAS 5336-90-3)
  • Molecular Formula: C₁₄H₉NO₂
  • Molecular Weight : 223.23 g/mol
  • Physicochemical Properties: Topological Polar Surface Area (TPSA): 49.33 Ų Log P (octanol-water): 3.21 Solubility: Low aqueous solubility due to hydrophobic acridine core.
b) Amustaline Dihydrochloride
  • Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O
  • Molecular Weight : 507.28 g/mol
  • Structure: Contains a 3-(acridin-9-ylamino)propanoate group instead of glycine.
  • Application : Used in ex vivo blood treatment for pathogen inactivation, leveraging its nucleic acid alkylation properties .
  • Key Differences: The propanoate ester linker and dihydrochloride salt enhance solubility but differ in mechanism compared to the glycine-based structure of the target compound.
c) Acridin-9-ylmethylidene Heterocycles
  • Examples :
    • 5-Acridin-9-ylmethylidene-2-thioxo-thiazolidin-4-one
    • 5-Acridin-9-ylmethylidene-2-thioxo-imidazolidin-4-one
  • Structure: Feature thiazolidinone or imidazolidinone rings fused to the acridine core.
  • Activity: Demonstrated antimicrobial and antitumor properties in preliminary studies, though direct comparisons to (2-(Acridin-9-ylamino)ethyl)glycine are lacking .

Glycine Derivatives

a) N-(2-Hydroxyethyl)-N-[2-(oleoylamino)ethyl]glycine
  • Molecular Formula : C₂₄H₄₃N₃O₅
  • Molecular Weight : 453.62 g/mol
  • Structure : Includes a long alkyl chain and amide group, enhancing surfactant properties.
  • Application : Used in chelation and as a stabilizing agent in formulations .
  • Key Differences : The hydrophobic alkyl chain contrasts with the acridine group in the target compound, leading to divergent biological applications.
b) Isotopically Labeled Glycine Derivatives
  • Examples :
    • Glycine ethyl ester-[¹³C₂]
    • (±)-N-2-Methylbutyrylglycine-[²H₂]
  • Structure : Glycine backbone modified with isotopic labels or alkyl groups.
  • Application : Primarily used as internal standards in mass spectrometry, lacking therapeutic relevance compared to the acridine-containing target compound .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight TPSA (Ų) Log P Key Applications
This compound C₁₇H₁₈N₄O₂ 334.35 ~85 ~2.5 Anticancer drug delivery
Acridine-9-carboxylic acid C₁₄H₉NO₂ 223.23 49.33 3.21 Research reagent
Amustaline Dihydrochloride C₂₂H₂₅Cl₂N₃O₂·H₂O 507.28 88.52 1.5 Blood pathogen inactivation
N-(2-Hydroxyethyl)...glycine C₂₄H₄₃N₃O₅ 453.62 118.84 2.8 Surfactant/Chelator

Research Findings and Implications

  • Structural Advantages: The glycine moiety in this compound improves solubility (TPSA ~85 Ų vs.
  • Therapeutic Potential: Unlike purely intercalating acridine derivatives, the target compound’s glycine linker may facilitate receptor-specific targeting, as seen in platinum-based chemotherapeutics .
  • Synthetic Challenges : Synthesis of acridine-glycine hybrids requires precise coupling reactions, akin to methods used for Amustaline Dihydrochloride .

Q & A

Q. What are the established synthetic routes for (2-(Acridin-9-ylamino)ethyl)glycine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic displacement reactions. For example, 9-chloroacridine reacts with ethylenediamine derivatives under controlled pH (7–9) to form the acridin-9-ylamino intermediate, followed by glycine conjugation . Purity optimization involves:

  • Chromatographic techniques : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.
  • Spectroscopic validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Recrystallization : Using ethanol/water mixtures to remove byproducts.

Q. How is this compound characterized for stability under physiological conditions?

Stability studies employ:

  • pH-dependent degradation assays : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 360 nm, acridine moiety absorbance) .
  • Mass spectrometry : Identify degradation products (e.g., hydrolyzed glycine or acridine derivatives) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (heating rate: 10°C/min, nitrogen atmosphere) .

Q. What in vitro assays are used to evaluate its anticancer activity?

Standard assays include:

  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • DNA intercalation studies : Fluorescence quenching assays using ethidium bromide displacement .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How do researchers resolve contradictions in cytotoxicity data across different drug delivery systems (e.g., MWCNTs vs. liposomes)?

Conflicting efficacy data require:

  • Controlled release profiling : Compare release kinetics (e.g., dialysis bag method, PBS pH 7.4) between MWCNTs and liposomal formulations .
  • Cellular uptake quantification : Use confocal microscopy with fluorescently tagged compounds to measure intracellular accumulation .
  • Statistical meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, incubation time) .

Q. What advanced structural modifications enhance target specificity while minimizing off-DNA interactions?

Strategies include:

  • Side-chain functionalization : Introduce sulfonate groups to improve water solubility and reduce non-specific binding .
  • Peptide conjugation : Link the compound to tumor-homing peptides (e.g., RGD sequences) via solid-phase synthesis .
  • Molecular docking simulations : Screen modified derivatives against DNA topoisomerase II or kinase targets to prioritize syntheses .

Q. How can conflicting results in photothermal therapy (PTT) efficacy be addressed experimentally?

To reconcile discrepancies:

  • Standardize PTT parameters : Laser wavelength (e.g., 808 nm), power density (1–2 W/cm²), and exposure time (5–10 minutes) across studies .
  • Quantify reactive oxygen species (ROS) : Use fluorescent probes (e.g., DCFH-DA) to correlate ROS levels with cytotoxicity .
  • Control for nanoparticle aggregation : Dynamic light scattering (DLS) to ensure uniform dispersion in biological media .

Q. What methodologies validate the compound’s role in pathogen inactivation for blood products?

Key approaches include:

  • Viral/bacterial log-reduction assays : Spike blood products with model pathogens (e.g., HIV-1, E. coli), treat with the compound, and quantify viability via plaque assays .
  • Leukocyte inactivation : Flow cytometry to measure CD45+ cell depletion .
  • Hemocompatibility testing : Assess hemolysis (<5% threshold) and platelet activation (PAC-1 binding) .

Methodological Considerations

  • Experimental design : Include negative controls (e.g., untreated cells) and dose-response curves for reproducibility .
  • Data interpretation : Use multivariate regression to account for variables like pH, temperature, and solvent polarity .
  • Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and human tissue use .

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